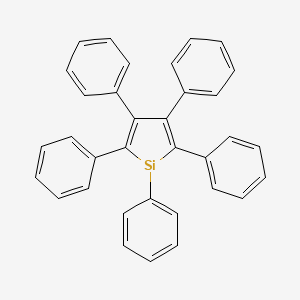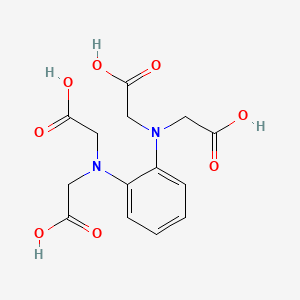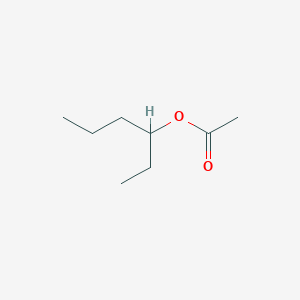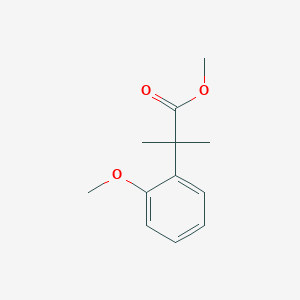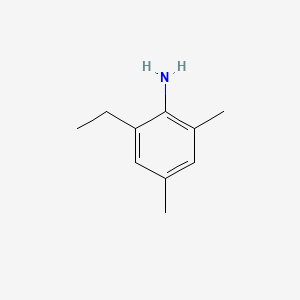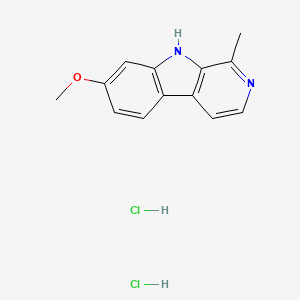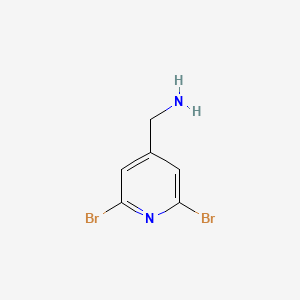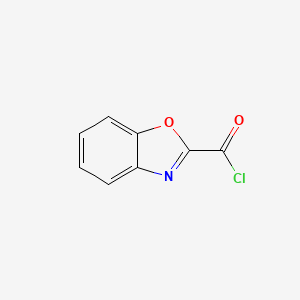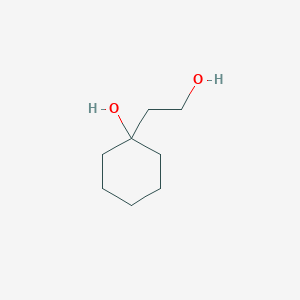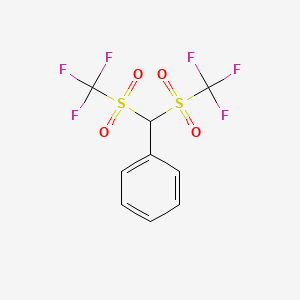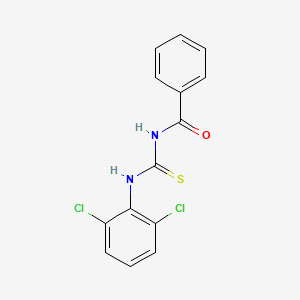
1-(2,6-Dichlorophenyl)-3-benzoylthiourea
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)-3-benzoylthiourea, also known as DBT, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. DBT belongs to the class of thioureas and has been synthesized using various methods.
Applications De Recherche Scientifique
Crystallographic Studies
- 1-Benzoylthiourea derivatives, which include compounds like 1-(2,6-Dichlorophenyl)-3-benzoylthiourea, are significant for their biological activity, metal coordination ability, and hydrogen-bond formation. Their crystallographic studies reveal intricate molecular interactions, such as N-H...O and C-H...S hydrogen bonds, crucial for understanding their structural properties (Okuniewski et al., 2017).
Synthesis and Chemical Properties
- Synthesis techniques for benzoylthiourea derivatives, including variants of this compound, focus on optimizing reaction conditions to enhance product yield. This includes studying the influence of temperature, solvent, and raw material quantities (Wei Chang-mei, 2011).
Antipathogenic Activity
- Some benzoylthiourea derivatives exhibit significant antipathogenic activities, especially against bacteria known for biofilm formation. Their effectiveness is correlated with specific halogen atoms on the phenyl substituent, indicating potential for developing novel antimicrobial agents (Carmen Limban et al., 2011).
Coordination with Metal Ions
- Studies on coordination polymers and molecular structures of mercury(II) halides with benzoylthiourea derivatives demonstrate varied stoichiometries and molecular organizations. These findings are essential for understanding the coordination chemistry of such compounds (Andrzej Okuniewski et al., 2015).
Structural and Optical Properties
- Benzoylthiourea molecules, like this compound, exhibit unique structural and optical properties, including acentric crystalline packing and transparency in visible and near-infrared regions. These properties are significant for nonlinear optical applications (W. Mark-Lee et al., 2018).
Antimicrobial and Antiinflammatory Activities
- Some benzoylthiourea derivatives have been studied for their antimicrobial and antiinflammatory activities, showing potential as pharmaceutical agents. These activities depend on the specific molecular structure and substituents (A. Shalaby & W. El-Eraky, 1997).
Propriétés
IUPAC Name |
N-[(2,6-dichlorophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-10-7-4-8-11(16)12(10)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMIXZLSPNJOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194404 | |
| Record name | Urea, 1-benzoyl-3-(2,6-dichlorophenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41542-10-3 | |
| Record name | N-[[(2,6-Dichlorophenyl)amino]thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41542-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-benzoyl-3-(2,6-dichlorophenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041542103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-benzoyl-3-(2,6-dichlorophenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

